molecular formula C9H18O5 B12658373 5-Hydroxyhexanoic acid, monoester with glycerol CAS No. 26446-34-4

5-Hydroxyhexanoic acid, monoester with glycerol

Cat. No.: B12658373
CAS No.: 26446-34-4
M. Wt: 206.24 g/mol
InChI Key: PQPZSAGIVPEUIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-propylsulfanyl-propane can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromopropane with sodium sulfide in an organic solvent such as ethanol. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 1-propylsulfanyl-propane may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-propylsulfanyl-propane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or aminated derivatives of 1-propylsulfanyl-propane.

Scientific Research Applications

1-propylsulfanyl-propane has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 1-propylsulfanyl-propane involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-tetraazole-5-thiol: Another sulfur-containing compound with similar reactivity.

    Cyclohexyl bromide: Shares similar substitution reaction pathways.

    Phenyl benzoate: Used in similar synthetic applications.

Uniqueness

1-propylsulfanyl-propane is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its versatility in both synthetic and industrial processes makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

26446-34-4

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

2,3-dihydroxypropyl 5-hydroxyhexanoate

InChI

InChI=1S/C9H18O5/c1-7(11)3-2-4-9(13)14-6-8(12)5-10/h7-8,10-12H,2-6H2,1H3

InChI Key

PQPZSAGIVPEUIH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OCC(CO)O)O

Origin of Product

United States

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